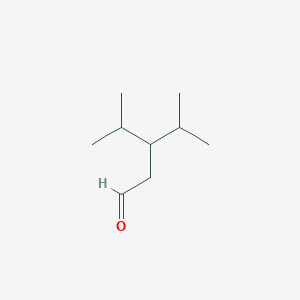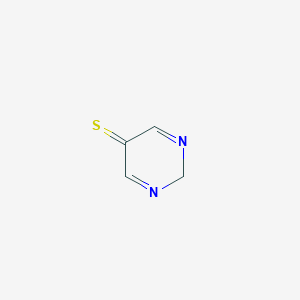
5(2H)-Pyrimidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(2H)-Pyrimidinethione is a heterocyclic compound containing a pyrimidine ring with a thione group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Pyrimidinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiourea with β-dicarbonyl compounds, such as acetoacetate esters, in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidinethione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5(2H)-Pyrimidinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidinethiones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5(2H)-Pyrimidinethione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5(2H)-Pyrimidinethione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The compound may also interact with DNA or RNA, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyrimidinethione: Similar structure but with the thione group at a different position.
Pyrimidine-2-thiol: Contains a thiol group instead of a thione group.
Thiazole derivatives: Similar heterocyclic structure but with a sulfur atom in the ring.
Uniqueness
5(2H)-Pyrimidinethione is unique due to its specific positioning of the thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
220561-00-2 |
|---|---|
Molekularformel |
C4H4N2S |
Molekulargewicht |
112.16 g/mol |
IUPAC-Name |
2H-pyrimidine-5-thione |
InChI |
InChI=1S/C4H4N2S/c7-4-1-5-3-6-2-4/h1-2H,3H2 |
InChI-Schlüssel |
CVJYWSNWPKHDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=CC(=S)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


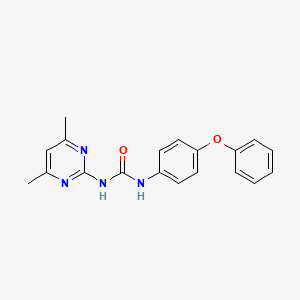
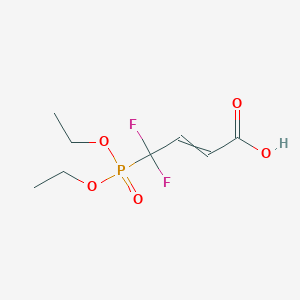
![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)

![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)
![1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo-](/img/structure/B12576409.png)

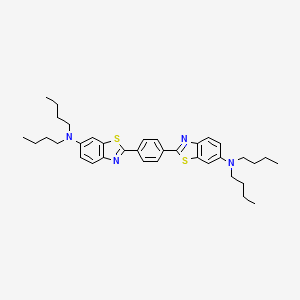
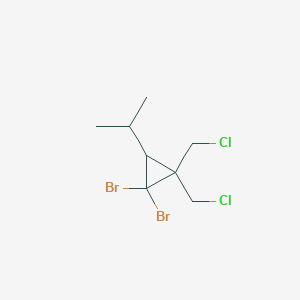
![2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12576446.png)
